molecular formula C21H29N5O2 B1205299 Tandospirone CAS No. 87760-53-0

Tandospirone

Cat. No.: B1205299
CAS No.: 87760-53-0
M. Wt: 383.5 g/mol
InChI Key: CEIJFEGBUDEYSX-FZDBZEDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tandospirone is a selective 5-HT1A receptor partial agonist initially developed in Japan for anxiety disorders. It modulates serotonin neurotransmission, which is implicated in mood regulation, anxiety, and cognitive function. Unlike benzodiazepines, this compound lacks GABAergic activity, reducing risks of sedation, dependence, and psychomotor impairment. This article compares this compound with similar compounds, focusing on efficacy, safety, receptor specificity, and clinical applications.

Chemical Reactions Analysis

Types of Reactions: Tandospirone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield this compound or its analogues .

Scientific Research Applications

Anxiety Disorders

Tandospirone is predominantly used for treating generalized anxiety disorder (GAD). Clinical studies have demonstrated its effectiveness in reducing anxiety symptoms without the sedative effects associated with benzodiazepines. It has been shown to improve anxiety scores significantly compared to placebo in various trials, making it a viable alternative for patients who may not tolerate traditional anxiolytics well .

Functional Dyspepsia

Recent studies have investigated this compound's efficacy in treating functional dyspepsia (FD), a condition often accompanied by anxiety. A double-blind, placebo-controlled trial indicated that this compound significantly improved abdominal symptom scores and quality of life in FD patients . The results suggest that this compound may alleviate gastrointestinal symptoms linked to anxiety.

Cognitive Disorders

Emerging research suggests potential applications of this compound in cognitive disorders such as Alzheimer’s disease and schizophrenia. Studies indicate that this compound may enhance cognitive function through increased dopamine neurotransmission, which is crucial for memory and learning processes . Its ability to promote neurogenesis in the hippocampus further supports its potential role in treating cognitive impairments associated with these conditions.

Case Study 1: Major Depressive Disorder

A case report highlighted a patient with major depressive disorder who experienced hematochezia after starting treatment with this compound alongside other antidepressants. Upon discontinuation of this compound, the adverse effect resolved, indicating the need for careful monitoring when prescribing this medication alongside others .

Case Study 2: Mild Cognitive Impairment

In a study involving patients with mild cognitive impairment and vascular depression, this compound was found to significantly improve anxiety symptoms and overall cognitive function after treatment . This underscores its potential utility in managing anxiety-related cognitive decline.

Summary Table of Applications

Application AreaEfficacy EvidenceNotes
Anxiety DisordersSignificant reduction in anxiety scoresEffective alternative to benzodiazepines
Functional DyspepsiaImproved abdominal symptom scoresEnhances quality of life
Cognitive DisordersIncreased dopamine levels; improved cognitionPotential for treating Alzheimer’s disease
Major Depressive DisorderCase report indicated adverse effectsRequires careful monitoring

Comparison with Similar Compounds

Comparison with Benzodiazepines (Alprazolam)

Mechanism and Abuse Liability

Tandospirone and alprazolam both alleviate anxiety but differ mechanistically. Alprazolam enhances GABA-A receptor activity, causing sedation and muscle relaxation, while this compound selectively targets 5-HT1A receptors. A double-blind crossover study in individuals with sedative abuse histories found:

  • Abuse Potential: Alprazolam (2.0 mg) was identified as a benzodiazepine/barbiturate by 71% of subjects, whereas this compound (160 mg) was rarely misclassified (29%). This compound induced dose-dependent disliking, contrasting with alprazolam’s dose-dependent liking .
  • Psychomotor Effects : Alprazolam significantly impaired psychomotor performance, while this compound caused minimal disruption .

Clinical Implications

This compound’s lower abuse liability makes it preferable for long-term anxiety management, particularly in patients with substance use histories.

Comparison with SSRIs (Paroxetine, Escitalopram)

Efficacy in Generalized Anxiety Disorder (GAD)

  • This compound vs. Paroxetine :

    • A multicenter RCT found 60 mg/day this compound achieved a response rate (68%) comparable to 40 mg/day paroxetine (68%), with similar remission rates (36% for paroxetine) .
    • This compound’s 30 mg/day dose was less effective for somatic symptoms than 60 mg/day, suggesting dose-dependent efficacy .
  • This compound vs. Escitalopram: In MDD with high anxiety, this compound augmentation of SSRIs reduced HAMD-17 and HAMA scores significantly more than SSRIs alone (P = 0.003 and 0.010, respectively) . In multiple system atrophy-cerebellar type (MSA-C), this compound improved depression/anxiety and cerebellar symptoms, whereas escitalopram better addressed autonomic dysfunction .

Comparison with Other 5-HT1A Agonists (Buspirone)

Receptor Specificity

  • This compound : High 5-HT1A affinity with negligible D2 receptor interaction, reducing risks of extrapyramidal symptoms .
  • Buspirone : Moderate D2 receptor affinity, which may contribute to side effects like restlessness .

Comparison with Atypical Antipsychotics (Lurasidone)

Mechanism and Side Effects

  • Lurasidone : Atypical antipsychotic with 5-HT1A partial agonism but higher D2 and 5-HT2A antagonism, linked to weight gain and akathisia .

Utility in Comorbid Conditions

This compound’s lower side-effect burden makes it suitable for anxiety or depression with comorbid metabolic concerns, while lurasidone is reserved for psychosis-related conditions.

Data Tables

Table 1: Efficacy in Anxiety Disorders

Drug Dose Response Rate Key Findings Reference
This compound 60 mg/day 68% Comparable to paroxetine 40 mg
Paroxetine 40 mg/day 68% Higher remission rate (36%)
Escitalopram 10–20 mg/day 68% Effective in MDD with anxiety

Table 2: Abuse Liability and Receptor Profile

Drug Abuse Liability Receptor Action Psychomotor Impairment Reference
This compound Low 5-HT1A partial agonist Minimal
Alprazolam High GABA-A modulator Significant
Buspirone Low 5-HT1A agonist, moderate D2 Minimal

Table 3: Adverse Effects in Clinical Studies

Drug Common Side Effects Severe Risks Reference
This compound Dizziness, nausea None reported
Alprazolam Sedation, dependence Respiratory depression
Paroxetine Sexual dysfunction, nausea Suicidality risk

Biological Activity

Tandospirone is a unique azapirone compound primarily recognized for its role as a partial agonist of the 5-hydroxytryptamine type 1A (5-HT1A) receptor. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications through various studies and findings.

Pharmacological Profile

Receptor Affinity and Mechanism of Action

This compound exhibits a high affinity for the 5-HT1A receptor, with a KiK_i value of approximately 27 ± 5 nM, making it significantly more potent at this receptor compared to others such as 5-HT2, α1-adrenergic, and dopamine receptors, where KiK_i values range from 1300 to 41000 nM . The compound acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and as a partial agonist at postsynaptic receptors in various brain regions, including the hippocampus and amygdala .

Mechanisms of Action

This compound's activation of the 5-HT1A receptors leads to several downstream effects:

  • Inhibition of Adenylate Cyclase : This results in decreased cAMP levels, inhibiting protein kinase A (PKA)-mediated phosphorylation .
  • Activation of GIRK Channels : By releasing G βγ subunits, this compound promotes hyperpolarization of neurons, which subsequently inhibits neuronal firing .

Clinical Applications

Anxiolytic Effects

This compound is primarily used for treating generalized anxiety disorder (GAD). Clinical studies have demonstrated its efficacy in reducing anxiety symptoms without significant sedation or abuse potential, unlike traditional benzodiazepines . In animal models, this compound has been shown to alleviate stress-induced anxiety by suppressing theta oscillation enhancement in the anterior cingulate cortex (ACC), highlighting its neurophysiological impact .

Antidepressant Properties

Research indicates that this compound may also possess antidepressant effects. In forced swimming tests, it demonstrated the ability to enhance serotonergic activity by desensitizing somatodendritic 5-HT1A autoreceptors after chronic administration. This mechanism helps counteract serotonergic deficits associated with depression . Furthermore, this compound has been linked to increased neurogenesis in the hippocampus, which is crucial for mood regulation .

Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
PharmacodynamicsHigh affinity for 5-HT1A receptor; significant anxiolytic effects.
Stress-Induced AnxietyReduces theta oscillations in ACC; alleviates anxiety-like behavior.
GAD TreatmentEffective in reducing anxiety symptoms with minimal side effects.
PharmacokineticsRapid absorption; half-life approximately 1.38 hours post-administration.

Q & A

Basic Research Questions

Q. What is the receptor selectivity profile of tandospirone, and how does its partial agonism at 5-HT1A receptors underlie its anxiolytic effects?

this compound exhibits high selectivity for 5-HT1A receptors (Ki = 0.027 µM) over other serotonin receptor subtypes (e.g., 5-HT1B: Ki >100 µM) and adrenergic/dopaminergic receptors (e.g., α1-adrenoceptor: Ki = 1.6 µM). Its partial agonism reduces forskolin-induced cAMP production in hippocampal homogenates, modulating neuronal hyperpolarization via GIRK channels and inhibiting raphe nucleus firing . In vivo, this compound (10–20 mg/kg) decreases immobility time in rodent forced-swim tests, suggesting antidepressant-like effects mediated by prefrontal cortex dopamine release .

Q. How do preclinical models validate this compound’s efficacy in anxiety and depression?

Rodent studies demonstrate dose-dependent anxiolytic effects using elevated plus-maze and social interaction tests. For example, this compound (5 mg/kg) reverses dizocilpine-induced prepulse inhibition deficits in schizophrenia models, while lower doses (0.05 mg/kg) show no effect, highlighting the importance of dose calibration . In depression models, chronic administration (0.2–1.0 mg/kg/day) attenuates stress-induced lactate overproduction in the medial prefrontal cortex, correlating with improved coping behaviors .

Advanced Research Questions

Q. How do conflicting outcomes in this compound’s dose-response studies for generalized anxiety disorder (GAD) inform clinical trial design?

A multicenter RCT comparing 30 mg/day vs. 60 mg/day found higher doses improved somatic/depressive symptoms but increased adverse events (e.g., dizziness, sleepiness). Pharmacokinetic data indicate rapid blood-brain barrier penetration (peak plasma/brain concentrations at 0.5 hours), supporting flexible dosing regimens. However, small sample sizes (e.g., n=23 in prior studies) limit generalizability, necessitating power calculations and stratification by symptom severity in future trials .

Q. What methodological considerations address placebo effects in this compound trials for functional dyspepsia (FD)?

Double-blind, randomized trials (e.g., Miwa et al., n=150) use validated symptom scales (e.g., upper abdominal pain scores) and control for confounding factors like comorbid anxiety via the State-Trait Anxiety Inventory (STAI). Despite placebo improvements in quality-of-life metrics, this compound shows significant early symptom relief (p<0.01 at week 1), requiring repeated-measures ANOVA to isolate drug-specific effects .

Q. How can contradictory cognitive outcomes in schizophrenia models be reconciled?

this compound reverses phencyclidine-induced novel object recognition (NOR) deficits via 5-HT1A agonism but fails to enhance executive function when combined with haloperidol. This paradox may arise from dose-dependent metabolite activity: 1-PP, an α2-adrenoceptor antagonist, contributes to locomotion reduction at high doses (5 mg/kg) but not cognition. Researchers should prioritize receptor-binding assays and metabolite quantification in future studies .

Q. What mechanisms explain regional differences in 5-HT1A receptor desensitization during chronic this compound use?

Chronic treatment desensitizes 5-HT1A autoreceptors in the dorsal raphe nucleus but not postsynaptic receptors in the hippocampus. This is linked to ERK phosphorylation dynamics, which remain intact in the hippocampus despite reduced GIRK channel activity. Longitudinal PET imaging and Western blotting are recommended to map receptor adaptation patterns .

Q. How do EEG biomarkers validate this compound’s anxiolytic effects in Alzheimer’s disease (AD)?

Prospective cohort studies using quantitative EEG show increased alpha power (8–12 Hz) and reduced beta power (13–30 Hz) after 4 weeks of this compound, correlating with HAM-A score improvements. Spectral analysis should be paired with fMRI to localize neural activity changes in the amygdala and default mode network .

Q. Methodological Guidelines

  • Experimental Design : Use randomized, parallel-group designs with active comparators (e.g., SSRIs) and placebo controls. Stratify participants by biomarkers (e.g., cortisol levels for stress-related studies) .
  • Data Analysis : Apply mixed-effects models to account for repeated measurements and dropout rates. For receptor studies, combine radioligand binding (e.g., [³H]-8-OH-DPAT) with functional assays (e.g., cAMP inhibition) .
  • Conflict Resolution : Use meta-regression to explore heterogeneity in dose-response outcomes. Pre-register hypotheses to mitigate publication bias .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJFEGBUDEYSX-FZDBZEDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048836
Record name Tandospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87760-53-0
Record name Tandospirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87760-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tandospirone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tandospirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tandospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tandospirone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TANDOSPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tandospirone
Reactant of Route 2
Reactant of Route 2
Tandospirone
Reactant of Route 3
Reactant of Route 3
Tandospirone
Reactant of Route 4
Reactant of Route 4
Tandospirone
Reactant of Route 5
Tandospirone
Reactant of Route 6
Reactant of Route 6
Tandospirone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.